A Technical Guide to the Physicochemical Properties of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride
A Technical Guide to the Physicochemical Properties of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride (CAS Number: 237064-55-0). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and established analytical methodologies to offer a robust framework for its characterization. This guide is intended to empower researchers and drug development professionals in their evaluation and application of this compound by detailing not only its known attributes but also the precise, validated protocols for determining its complete physicochemical profile.
Introduction
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a hydrazine moiety via a methylene bridge, presented as a hydrochloride salt. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the hydrazine group and the biological relevance of the pyridine scaffold. Hydrazine derivatives are known to be valuable precursors in the synthesis of a wide array of heterocyclic systems, exhibiting a broad spectrum of biological activities. The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of parent compounds. A thorough understanding of the physicochemical properties of this molecule is paramount for its effective use in research and development, influencing factors such as formulation, bioavailability, and reactivity.
Molecular Structure and Core Properties
The structural integrity of a molecule is the foundation of its chemical behavior. The key identifiers and fundamental properties of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 237064-55-0 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀ClN₃ | [2] |
| Molecular Weight | 159.62 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | OHUIBHVOJJTMNX-UHFFFAOYSA-N | [1] |
Experimentally Determined Physicochemical Properties: A Framework for Analysis
Melting Point
The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C. Impurities tend to depress and broaden the melting range.
This method is a standard and reliable technique for determining the melting point of a crystalline solid.[5][6][7][8]
-
Sample Preparation: A small amount of the dry, crystalline 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is finely powdered. The open end of a capillary tube is pressed into the powder.
-
Loading the Capillary: The capillary is inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm for an accurate reading.[6]
-
Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.
-
Initial Rapid Heating: A preliminary rapid heating is performed to get an approximate melting range.
-
Accurate Determination: A second, fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.[7]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a crystalline solid.
Solubility
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability.[9] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[10][11][12]
-
System Preparation: An excess amount of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial. The excess solid ensures that a saturated solution is formed.[10]
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.[10]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units of mg/mL or mol/L.
Diagram: Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of a compound.
Acid Dissociation Constant (pKa)
The pKa value(s) of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a precise and accurate method for pKa determination.[13][14][15][16][17]
-
Sample Preparation: A precise amount of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is dissolved in deionized water or a co-solvent system if aqueous solubility is low. The ionic strength of the solution is kept constant using an inert salt like KCl.[16]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
-
Expected Ionizable Groups: The molecule has several potential protonation sites: the two nitrogen atoms of the hydrazine moiety and the nitrogen of the pyridine ring. Therefore, multiple pKa values are expected.
Diagram: pKa Determination Workflow
Caption: Workflow for determining pKa values via potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene bridge, and the hydrazine group. The chemical shifts and coupling patterns would confirm the connectivity of the atoms. Protons on the pyridine ring typically appear in the aromatic region (δ 7-9 ppm). The methylene protons would likely be a singlet around δ 4-5 ppm. The hydrazine protons (NH and NH₂) would appear as broad signals that are exchangeable with D₂O.
-
¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the pyridine ring and the methylene bridge.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions: Characteristic peaks would be observed for N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹).[18][19][20]
Conclusion
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is a compound with significant potential in chemical synthesis and drug discovery. While a complete, experimentally verified physicochemical profile is not yet publicly documented, this guide provides the foundational knowledge and detailed, authoritative protocols necessary for its comprehensive characterization. By employing the described methodologies for determining melting point, solubility, and pKa, and utilizing standard spectroscopic techniques, researchers can confidently establish a thorough understanding of this molecule's properties, thereby facilitating its effective application in their scientific endeavors.
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Pyridine Hydrazine>];
R2 [label=<
Aldehyde>];
Zwitterionic Intermediate>];
Hydrazone>];
H2O [label="+ H₂O"];